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Compound of Interest

Compound Name: ERR|A Inverse Agonist 1

Cat. No.: B15145478 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals experiencing challenges with the in vivo efficacy of XCT-790, a

selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).

Introduction to XCT-790
XCT-790 is a widely used chemical probe to study the biological functions of ERRα, a key

regulator of cellular metabolism and mitochondrial biogenesis.[1][2] It acts as an inverse

agonist, disrupting the interaction between ERRα and its coactivators like PGC-1α.[2][3] While

effective in many in vitro settings, its translation to in vivo models can be challenging. A primary

confounding factor is its potent off-target effect as a mitochondrial uncoupler at nanomolar

concentrations, which is independent of its action on ERRα.[1][4][5] This can lead to rapid

depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK), complicating

the interpretation of experimental outcomes.[1][5]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of XCT-790?

A1: XCT-790 is a potent and selective inverse agonist of Estrogen-Related Receptor Alpha

(ERRα) with an IC50 of approximately 0.37 μM.[3][6] It functions by binding to the ligand-

binding domain of ERRα, which disrupts the interaction with coactivators, thereby inhibiting its

transcriptional activity.[2][3]
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Q2: My in vivo results with XCT-790 are inconsistent or show unexpected toxicity. What could

be the cause?

A2: A major reason for inconsistent in vivo results or toxicity is XCT-790's potent off-target

effect as a mitochondrial uncoupler.[1][2][4] This effect occurs at concentrations significantly

lower than those typically used to inhibit ERRα and can lead to cellular ATP depletion and

activation of AMPK, independent of ERRα activity.[1][2][5] This can mask the on-target effects

or cause general cellular stress. Lethality in animals has been reported, necessitating careful

dose selection and monitoring.[7]

Q3: How can I differentiate between the on-target (ERRα inhibition) and off-target

(mitochondrial uncoupling) effects of XCT-790 in my experiments?

A3: To dissect the two effects, it is crucial to include control experiments. One approach is to

use a cell line where ERRα has been knocked down or knocked out. If the observed effect of

XCT-790 persists in the absence of ERRα, it is likely due to the off-target mitochondrial

uncoupling.[1] Additionally, monitoring the phosphorylation of AMPK can serve as a marker for

the off-target effect, as XCT-790 has been shown to activate AMPK secondary to ATP

depletion.[1][2]

Q4: What are some reported effective in vivo doses and administration routes for XCT-790?

A4: Successful in vivo studies have been reported using various cancer models. For instance,

in a xenograft model of endometrial cancer, 4 mg/kg of XCT-790 was administered via

intravenous injection every three days for three weeks, which significantly inhibited tumor

growth.[6] In a pancreatic cancer xenograft model, 2.5 mg/kg of XCT-790 was administered via

intraperitoneal injection three times a week for four weeks.[8]

Q5: Are there any known issues with the solubility or stability of XCT-790 for in vivo use?

A5: While the provided literature does not detail specific formulation issues for XCT-790,

compounds of this nature often have poor aqueous solubility, which can impact their

bioavailability and efficacy in vivo.[9] It is recommended to consult the manufacturer's

instructions for appropriate solvents and formulation protocols. Stock solutions are typically

stored at -80°C for up to 6 months or -20°C for 1 month.[6]
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Troubleshooting Guide for Poor In Vivo Efficacy
This guide provides a systematic approach to troubleshoot and address common issues

encountered when using XCT-790 in animal models.

Step 1: Confirm On-Target vs. Off-Target Effects
The most critical step is to determine if the observed in vivo effect (or lack thereof) is due to

ERRα inhibition or mitochondrial uncoupling.

Experimental Workflow for Deconvolution of XCT-790 Effects
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In Vitro Validation

Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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